![molecular formula C15H16O3 B14390959 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 88538-26-5](/img/structure/B14390959.png)
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4. This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core with multiple methyl substitutions. It is also referred to by other names such as Cyclocoumarol and Methanopyranorin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alcohols or hydrocarbons .
Scientific Research Applications
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticoagulant properties.
Medicine: Some derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of blood clotting disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticoagulant properties are due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting .
Comparison with Similar Compounds
Similar Compounds
- Cyclocoumarol
- Methanopyranorin
- Anticoagulans 63
- Cumopyran
- Cumopyrin
Uniqueness
What sets 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one apart from similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
88538-26-5 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2,2,9-trimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C15H16O3/c1-9-4-5-12-11(8-9)13-10(14(16)17-12)6-7-15(2,3)18-13/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
YHPCMNDDJWAJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(CC3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
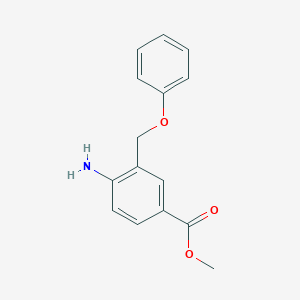
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
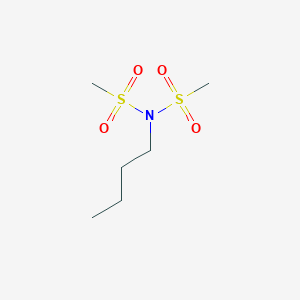
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)

![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)
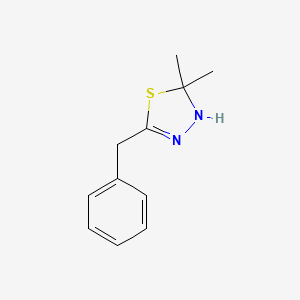
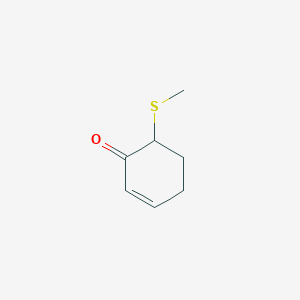
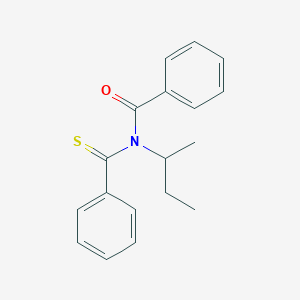

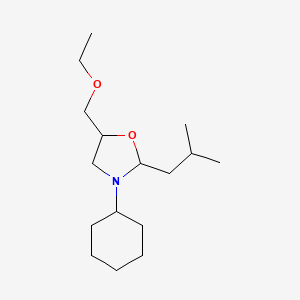
![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
